[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c24-15-23(12-4-1-5-13-23)26-21(28)14-30-22(29)17-8-10-18(11-9-17)27-16-25-19-6-2-3-7-20(19)27/h2-3,6-11,16H,1,4-5,12-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMPQZZJWVRRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate is a synthetic derivative that incorporates elements known for their biological activity, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate can be described as follows:
- Molecular Formula : C_{18}H_{20}N_{4}O_{3}
- Molecular Weight : 344.38 g/mol
- CAS Number : 872608-88-3
This compound features a benzimidazole moiety, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate typically involves multi-step organic reactions, starting from readily available precursors. The general approach may include:
- Formation of the benzimidazole core through cyclization reactions.
- Introduction of the cyanocyclohexyl group using nucleophilic substitution.
- Coupling with the 2-oxoethyl side chain to yield the final product.
Antimicrobial Activity
Research indicates that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzimidazole analogs can inhibit the growth of various Gram-positive and Gram-negative bacteria. The specific activity of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate against microbial strains remains to be fully characterized but is hypothesized to be promising based on structural similarities with known active compounds.
Anticancer Activity
Several studies have explored the anticancer potential of benzimidazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including melanoma and breast cancer. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Case Study: Antiproliferative Effects
In a relevant study examining related compounds, one benzimidazole derivative exhibited an IC50 value of 16 µM against melanoma cell line A-375, indicating significant antiproliferative activity. This suggests that [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate may also possess similar properties warranting further investigation.
| Compound | IC50 (µM) | Cell Line | Selectivity Ratio |
|---|---|---|---|
| Compound A | 16 | A-375 (Melanoma) | 4 |
| Compound B | 71 | BALB/c 3T3 (Fibroblast) | - |
The biological activity of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate may be attributed to its ability to interact with specific molecular targets within cells. Benzimidazole derivatives are known to inhibit tubulin polymerization and interfere with microtubule dynamics, which are critical for cell division.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Benzimidazole vs. Benzoxazole: Compound 1 (4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide) replaces benzimidazole with benzoxazole, altering hydrogen-bonding capacity.
- Benzimidazole Positioning: Compounds in Table 3 (), such as 4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid, feature benzimidazole linked via the 2-amino position rather than the 1-yl position. This positional isomerism may affect steric interactions in enzyme binding pockets .
Substituent Variations
- Nitrile Group: The 1-cyanocyclohexyl group introduces a strong electron-withdrawing nitrile, which is absent in analogues like 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate (). This group may increase polarity and influence metabolic stability .
- Ester vs. Carboxylic Acid: Compared to 4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid (), the benzoate ester in the target compound offers improved lipophilicity and membrane permeability but may be susceptible to hydrolysis in vivo .
Linker Modifications
- Amide vs. Ester Linkages: [2-[cyclohexyl(methyl)amino]-2-oxoethyl] 2-(benzimidazol-1-yl)acetate (457610-06-9, ) uses an acetamide linker instead of a benzoate ester. The ester in the target compound may confer faster hydrolysis rates, impacting bioavailability .
Physicochemical Data
Pharmacological Activity
- Benzimidazole derivatives are associated with antimicrobial and anticancer activities. The 1-yl substitution in the target compound may optimize interactions with kinase ATP-binding sites compared to 2-amino-substituted analogues .
- The nitrile group could act as a hydrogen-bond acceptor, enhancing binding to enzymes like α-glucosidase, as suggested by studies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
